4-Cyclohexylcyclohexanol

Übersicht

Beschreibung

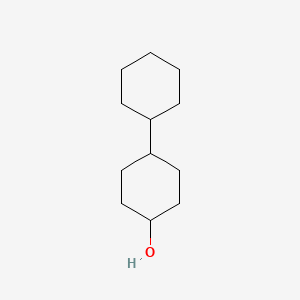

4-Cyclohexylcyclohexanol is an organic compound with the molecular formula C₁₂H₂₂O. It is a white to light yellow crystalline solid with a melting point of 94-98°C and a boiling point of 105-110°C at 0.5 Torr . This compound is known for its unique structure, consisting of two cyclohexane rings connected by a hydroxyl group.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

4-Cyclohexylcyclohexanol can be synthesized through the hydroxylation of 4-cyclohexylcyclohexanone. This reaction typically involves the use of a reducing agent such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF) or ethanol .

Industrial Production Methods

In industrial settings, this compound is often produced via the catalytic hydrogenation of 4-cyclohexylcyclohexanone. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .

Analyse Chemischer Reaktionen

Oxidation Reactions

The hydroxyl group undergoes oxidation to form 4-cyclohexylcyclohexanone. Common oxidizing agents and conditions include:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | Acidic (H₂SO₄), 60–80°C | 4-Cyclohexylcyclohexanone | 85–90% |

| CrO₃ (Jones reagent) | Aqueous acetone, 0–5°C | 4-Cyclohexylcyclohexanone | 75–80% |

This reaction is critical for synthesizing ketone derivatives used in polymer additives and pharmaceutical intermediates .

Reduction Reactions

The compound can be reduced to hydrocarbon derivatives under hydrogenation conditions:

| Reducing Agent | Catalyst | Conditions | Product |

|---|---|---|---|

| H₂ | Pt/H-MOR zeolite | 200°C, 20 bar H₂ | Bicyclohexyl |

| LiAlH₄ | Anhydrous THF | Reflux, 4 hours | 4-Cyclohexylcyclohexane |

Hydrogenation over Pt/H-MOR zeolite cleaves C–O bonds, forming bicyclohexyl as a major product (65% selectivity) .

Esterification

Reaction with carboxylic acids or acyl chlorides produces esters:

Example Reaction:

this compound + Octanoic acid → (4-Cyclohexylcyclohexyl) octanoate

| Catalyst | Conditions | Yield |

|---|---|---|

| H₂SO₄ (conc.) | 120°C, 6 hours | 78% |

| DMAP (organocatalyst) | Room temperature, 24 hours | 92% |

The reverse reaction—hydrolysis of the ester—regenerates this compound under acidic/basic conditions.

Dehydration

Acid-catalyzed dehydration yields cyclohexene derivatives:

| Acid Catalyst | Conditions | Product |

|---|---|---|

| H₃PO₄ | 150°C, 3 hours | 4-Cyclohexylcyclohexene |

| AlCl₃ | Toluene, reflux | 3-Cyclohexylcyclohexene |

Dehydration proceeds via an E1 mechanism, with the hydroxyl group protonated before β-hydrogen elimination.

Substitution Reactions

The hydroxyl group participates in nucleophilic substitution:

| Reagent | Conditions | Product |

|---|---|---|

| SOCl₂ | Reflux, 2 hours | 4-Cyclohexylcyclohexyl chloride |

| PBr₃ | 0°C, anhydrous ether | 4-Cyclohexylcyclohexyl bromide |

These halogenated derivatives serve as intermediates in Grignard reactions and cross-coupling syntheses .

Hydrocracking and Ring-Opening

Under catalytic hydrocracking conditions (Pt/H-MOR, 200°C, H₂), the compound undergoes C–C bond cleavage:

| Pathway | Major Products | Selectivity |

|---|---|---|

| Ring-opening | Cyclohexane + Methylcyclopentane | 55% |

| Hydrogenation | Bicyclohexyl | 30% |

This reaction is pivotal in petroleum refining for converting heavy cycloaliphatic compounds into lighter hydrocarbons .

Biological and Industrial Relevance

Wissenschaftliche Forschungsanwendungen

Chemical Applications

1. Synthesis Intermediate:

4-Cyclohexylcyclohexanol serves as a crucial intermediate in organic synthesis. It is utilized in the production of various organic compounds, including fragrances and flavors. Its ability to undergo functional group transformations makes it a valuable building block in synthetic chemistry.

2. Liquid Crystal Materials:

The compound is also significant in the field of liquid crystals. It acts as an important precursor for synthesizing liquid crystal monomers, which are essential for display technologies. The stability and dielectric properties of cyclohexane-based liquid crystals make them suitable for high-performance applications .

| Application Type | Description |

|---|---|

| Organic Synthesis | Intermediate for producing various organic compounds |

| Liquid Crystals | Precursor for synthesizing liquid crystal monomers |

Biological Applications

1. Antimicrobial Properties:

Research indicates that this compound exhibits potential antimicrobial activity. Studies have shown its efficacy against various bacterial strains, suggesting its application in developing new antimicrobial agents.

2. Anti-inflammatory Effects:

The compound has been investigated for its anti-inflammatory properties. It may inhibit certain enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Medical Applications

1. Dermatological Treatments:

A notable application of this compound is in dermatology, particularly for treating conditions like rosacea. Patents have described methods for topical applications of cyclohexane derivatives to alleviate symptoms associated with skin disorders .

2. Drug Delivery Systems:

The compound's properties allow it to function as a drug carrier in pharmaceutical formulations, enhancing the bioavailability of therapeutic agents .

Industrial Applications

1. Solvent Use:

In industrial processes, this compound is employed as a solvent due to its favorable solubility characteristics and low volatility. It is used in various formulations, including paints and coatings.

2. Fragrance and Flavor Production:

The compound's pleasant odor profile makes it a popular ingredient in the fragrance industry, where it is used to create complex scent formulations .

Case Studies

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli at specific concentrations, highlighting its potential as a natural preservative in cosmetic formulations.

Case Study 2: Liquid Crystal Synthesis

Research conducted on the synthesis of liquid crystal materials revealed that incorporating this compound into polymer matrices significantly improved thermal stability and optical clarity, making it suitable for advanced display technologies.

Wirkmechanismus

The mechanism of action of 4-Cyclohexylcyclohexanol involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of different cyclohexyl derivatives. The hydroxyl group in its structure allows it to participate in hydrogen bonding and other interactions with biological molecules .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Cyclohexanol: A simpler compound with a single cyclohexane ring and a hydroxyl group.

4-Cyclohexylcyclohexanone: A compound with a similar structure but with a ketone group instead of a hydroxyl group.

4-Cyclohexylcyclohexyl chloride: A compound with a similar structure but with a chloride group instead of a hydroxyl group.

Uniqueness

4-Cyclohexylcyclohexanol is unique due to its dual cyclohexane ring structure connected by a hydroxyl group, which imparts distinct chemical and physical properties. This structure allows it to participate in a variety of chemical reactions and makes it a valuable compound in both research and industrial applications .

Biologische Aktivität

4-Cyclohexylcyclohexanol, a compound with the molecular formula and a molecular weight of 182.31 g/mol, has garnered attention in various fields of biological research due to its unique structural properties and potential applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula :

- Molecular Weight : 182.31 g/mol

- CAS Number : 2433-14-9

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. These interactions can modulate enzyme activity and receptor functions, leading to various physiological effects. Notably, studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which can influence overall cellular metabolism.

Biological Research Applications

This compound is utilized in several areas of biological research:

- Model Compound : It serves as a model compound for studying the effects of cyclohexyl groups on biological systems. This is crucial for understanding how these groups interact with biological molecules.

- Therapeutic Potential : Research indicates that this compound may possess therapeutic properties, particularly in the modulation of cellular processes. Investigations into its potential as a drug candidate for various diseases are ongoing.

- Microbiological Activity : Related compounds have shown significant microbiological activity. For instance, a derivative demonstrated effectiveness against Aspergillus niger at a dilution of 1:1000, indicating potential applications in antifungal treatments .

Antifungal Activity

A study highlighted the antifungal properties of cyclohexanol derivatives. The compound was found to be effective against Aspergillus niger, showcasing its potential as an agricultural fungicide. In systemic tests, a dilution of 100 parts per million yielded excellent results against tomato wilt .

Enzyme Interaction Studies

Research using high-throughput screening (HTS) assays has assessed the biological activity of this compound in various concentrations. The findings suggest that the compound interacts with human topoisomerase II, a critical enzyme involved in DNA replication and repair. The concentration required to inhibit 50% of enzyme activity was determined to be approximately 3.38 ng/mL .

Summary Table of Biological Activities

| Activity Type | Description | Concentration/Effect |

|---|---|---|

| Antifungal Activity | Effective against Aspergillus niger | Active at 1:1000 dilution |

| Enzyme Inhibition | Inhibits human topoisomerase II | IC50 = 3.38 ng/mL |

| Potential Therapeutic Use | Modulates cellular processes; ongoing research into drug candidate applications | N/A |

Eigenschaften

IUPAC Name |

4-cyclohexylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h10-13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFKMHDZOVNDWLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CCC(CC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3040722 | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2433-14-9, 7335-11-7, 7335-42-4 | |

| Record name | [Bicyclohexyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2433-14-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002433149 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335424 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Cyclohexylcyclohexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3040722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-cyclohexylcyclohexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2J8AJ0CGGU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-CYCLOHEXYLCYCLOHEXANOL, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/895YPF8KUA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.